1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-aminopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLIIXJYXFIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate and the Pivotal Role of Its Molecular Weight
Abstract
This technical guide provides an in-depth analysis of 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The central focus of this whitepaper is the compound's molecular weight, detailing its theoretical calculation, experimental verification, and profound implications for drug development, particularly in the context of pharmacokinetic properties and established principles such as Lipinski's Rule of Five. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this molecule.
Introduction to 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate
1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate is a substituted pyrrolidine derivative. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives are integral components of numerous pharmaceuticals. This specific compound features two protecting groups: a tert-butoxycarbonyl (Boc) group on the nitrogen atom of the pyrrolidine ring and a methyl ester protecting the carboxylic acid at the 3-position. The presence of a free amino group at the 3-position makes it a valuable synthon for introducing a pyrrolidine moiety into larger, more complex molecules. These types of heterocyclic building blocks are instrumental in the synthesis of novel pharmaceutical compounds.[1][2]
The strategic placement of the functional groups and protecting groups allows for selective chemical transformations, making it a versatile tool for combinatorial chemistry and lead optimization in drug discovery programs. Its structural features can influence the physicochemical properties, and ultimately the biological activity, of the final compounds it is used to create.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block like 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
2.1. Molecular Formula and Structure
The molecular formula for 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate is C₁₁H₁₉NO₄.[3][4] Its two-dimensional structure is depicted below:
Figure 1. 2D Structure of 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate.
2.2. Molecular Weight: The Core Parameter
The molecular weight (MW) is a fundamental property that dictates many aspects of a molecule's behavior, from its reactivity in a chemical synthesis to its pharmacokinetic profile in a biological system. For small molecules in drug discovery, the molecular weight is a key determinant of properties like solubility, permeability, and oral bioavailability.[5][6]
It is crucial to distinguish between two commonly used measures of molecular mass:
-
Average Molecular Weight (MW): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in the molecule. It is calculated using the standard atomic weights of the elements.
-
Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This value is particularly important in high-resolution mass spectrometry.
The table below summarizes the key molecular weight parameters for 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | PubChem[3] |
| Average Molecular Weight | 229.27 g/mol | PubChem[3] |
| Monoisotopic Mass | 229.13140809 Da | PubChem[3] |
Theoretical Calculation of Average Molecular Weight:
The average molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula:
-
Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol
-
Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol
Total Average Molecular Weight = 132.121 + 19.152 + 14.007 + 63.996 = 229.276 g/mol
This calculated value is in excellent agreement with the published data.[3]
Determination and Verification of Molecular Weight
While theoretical calculations provide a precise molecular weight, experimental verification is a cornerstone of chemical synthesis and characterization, ensuring the identity and purity of the compound.
3.1. Mass Spectrometry (MS)
Mass spectrometry is the most direct and accurate method for determining the molecular weight of a compound.[7] For a molecule like 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, electrospray ionization (ESI) is a commonly employed "soft" ionization technique that minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.
Experimental Protocol: Molecular Weight Confirmation by ESI-MS
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of the synthesized 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL. Further dilute this stock solution to a working concentration of ~10 µg/mL with the same solvent, adding 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z (mass-to-charge ratio) range (e.g., m/z 100-500).
-
Data Analysis: The expected primary ion to be observed is the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 229.1314 Da, the expected m/z value for the [M+H]⁺ ion would be 230.1387. The high-resolution instrument should be able to measure this mass with an accuracy of <5 ppm.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy does not directly measure molecular weight, ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. By confirming the presence of all expected protons and carbons in their correct chemical environments and with the correct integrations (for ¹H NMR), the proposed structure and thus the molecular formula and weight are indirectly but strongly validated.
Significance of Molecular Weight in Drug Development
The molecular weight of a building block is a critical parameter that influences the properties of the final drug candidate.
4.1. Lipinski's Rule of Five
Christopher Lipinski's "Rule of Five" is a widely recognized guideline for predicting the oral bioavailability of a drug candidate.[8][9] The rule states that poor oral absorption is more likely when a compound violates more than one of the following criteria:
-
Log P (a measure of lipophilicity) < 5.[11]
-
No more than 5 hydrogen bond donors.[8]
-
No more than 10 hydrogen bond acceptors.[8]
1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, with a molecular weight of 229.27 g/mol , is well within the < 500 Da limit.[3][5][8] This makes it an attractive starting material, as it provides ample "molecular weight space" for further chemical modifications during lead optimization without breaching this critical threshold.
4.2. Stoichiometric Calculations and Reaction Planning
An accurate molecular weight is fundamental for all stoichiometric calculations in the laboratory. This includes:
-
Calculating the molar equivalents of reactants and reagents.
-
Determining theoretical and percentage yields of chemical reactions.
-
Preparing solutions of precise molar concentrations for biological assays.
Synthesis and Handling
A general understanding of the synthesis of 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate provides context for its use. While multiple synthetic routes exist, a common approach involves the modification of a precursor molecule. For instance, a related compound, 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate, has been synthesized from pyrazine-2-carboxylic acid through a multi-step process involving esterification and reduction.[12]
The following diagram illustrates a generalized workflow for the synthesis and purification of such a substituted heterocyclic compound.
Caption: A generalized workflow for the synthesis and characterization of a substituted heterocyclic compound.
Handling and Storage:
Based on typical properties of similar compounds, 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
The molecular weight of 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate (229.27 g/mol ) is a cornerstone of its chemical identity and a critical determinant of its utility in drug discovery and development. This guide has elucidated the theoretical basis and experimental verification of this fundamental property. For researchers and scientists, a precise understanding of the molecular weight is not merely an academic exercise; it is essential for accurate reaction planning, the interpretation of analytical data, and the strategic design of novel therapeutic agents that adhere to established principles of drug-likeness. As the pharmaceutical industry continues to explore novel chemical space, the careful consideration of the molecular properties of building blocks like 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate will remain a key factor in the successful development of the next generation of medicines.
References
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PubChem. 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | C11H19NO4 | CID 4572775. [Link]
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PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071. [Link]
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Wikipedia. Lipinski's rule of five. [Link]
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Nilsson, M., et al. (2018). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. RSC Advances, 8(32), 17835-17842. [Link]
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Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 28(8), 1774-1781. [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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Durrant Lab. Molecular weight - MolModa Documentation. [Link]
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Mantell Associates. Small Molecules and their Impact in Drug Discovery. [Link]
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Moodle@Units. Lipinski's rule of five. [Link]
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Varma, M. V. S., et al. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. Journal of Clinical Pharmacology, 62(S1), S35-S45. [Link]
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The Analytical Fingerprint: A Technical Guide to the Spectral Data of 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate
Introduction
In the landscape of modern drug discovery and development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, prized for its conformational rigidity and its utility as a versatile building block for a myriad of therapeutic agents. The precise functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate is a key intermediate, embodying a trifecta of crucial functionalities: a Boc-protected nitrogen that enables controlled, sequential synthesis; a primary amine for further derivatization; and a methyl ester, offering another site for chemical modification.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure of 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, with systematic numbering for NMR assignments, is presented below.
Caption: Molecular structure of 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of a molecule. The predicted chemical shifts for the title compound in a standard deuterated solvent like chloroform-d (CDCl₃) are detailed below. These predictions are informed by data from analogous compounds such as tert-butyl 3-aminopyrrolidine-1-carboxylate.[1][2]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Assignment |
| ~ 3.75 | s | 3H | -COOCH₃ (C12) | The methyl protons of the ester are deshielded by the adjacent oxygen, resulting in a singlet in the 3.7-3.8 ppm range. |
| 3.40 - 3.70 | m | 4H | -CH₂-N(Boc)-CH₂- (C2, C5) | These are the diastereotopic protons on the carbons adjacent to the Boc-protected nitrogen. Their chemical shift is influenced by the electron-withdrawing nature of the carbamate. |
| ~ 2.20 | m | 2H | -CH₂- (C4) | These protons are on the carbon adjacent to the quaternary carbon (C3), and their chemical environment is relatively shielded compared to the protons at C2 and C5. |
| ~ 1.80 | br s | 2H | -NH₂ (N13) | The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. |
| 1.46 | s | 9H | -C(CH₃)₃ (C9) | The nine equivalent protons of the tert-butyl group give rise to a strong singlet, a characteristic signal for the Boc protecting group.[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides insight into the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer (operating at 100 or 125 MHz for ¹³C, respectively).
-
Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Causality of Assignment |
| ~ 175 | -C =O (Ester, C10) | The carbonyl carbon of the methyl ester is expected in this region, slightly downfield from the carbamate carbonyl. |
| ~ 155 | -C =O (Boc, C6) | The carbonyl carbon of the Boc group typically resonates around 155 ppm. |
| ~ 80 | -C (CH₃)₃ (C8) | The quaternary carbon of the tert-butyl group is characteristically found around 80 ppm. |
| ~ 60 | -C H₂- (C2, C5) | The carbons adjacent to the Boc-protected nitrogen are deshielded. |
| ~ 55 | -C H₃ (C12) | The methyl carbon of the ester. |
| ~ 50 | -C (NH₂)(COOCH₃) (C3) | The quaternary carbon bearing the amine and ester groups. |
| ~ 35 | -C H₂- (C4) | The carbon at the 4-position of the pyrrolidine ring. |
| 28.4 | -C(C H₃)₃ (C9) | The three equivalent methyl carbons of the tert-butyl group give a strong signal at a highly shielded position. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Processing: The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
| 3400-3300 | Medium, Broad | N-H stretch | Primary amine (-NH₂)[3][4] |
| 2975-2850 | Strong | C-H stretch | Aliphatic C-H bonds in the pyrrolidine ring and Boc group. |
| ~ 1740 | Strong | C=O stretch | Methyl ester carbonyl.[5] |
| ~ 1690 | Strong | C=O stretch | Boc-carbamate carbonyl. |
| 1650-1580 | Medium | N-H bend | Primary amine (-NH₂) scissoring vibration. |
| 1250-1020 | Strong | C-N and C-O stretches | Stretching vibrations from the carbamate and ester groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the structure.
Experimental Protocol: MS Acquisition (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Analysis: The resulting mass spectrum will show the m/z of the parent ion and any significant fragment ions.
Predicted Mass Spectrum Fragmentation
The molecular weight of 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate (C₁₁H₂₀N₂O₄) is 244.29 g/mol .
| m/z | Ion | Fragmentation Pathway |
| 245.15 | [M+H]⁺ | Protonated molecular ion. |
| 189.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group, a very common fragmentation for Boc-protected compounds.[6] |
| 145.09 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da). |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation, often a prominent peak in the mass spectra of Boc-protected compounds.[6] |
digraph "fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];M [label="[M+H]⁺\nm/z = 245.15"]; F1 [label="[M+H - C₄H₈]⁺\nm/z = 189.12"]; F2 [label="[M+H - Boc]⁺\nm/z = 145.09"]; F3 [label="[C₄H₉]⁺\nm/z = 57.07"];
M -> F1 [label="- C₄H₈"]; M -> F2 [label="- Boc group"]; M -> F3 [label=" "]; }
Caption: Predicted major fragmentation pathways in ESI-MS.
Conclusion
This technical guide provides a detailed, predictive spectral analysis of 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate. By integrating foundational spectroscopic principles with data from closely related analogs, we have constructed a comprehensive spectral fingerprint for this key synthetic intermediate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein offer a robust framework for the identification and quality assessment of this compound in a research and development setting. Adherence to the described experimental protocols will enable scientists to validate their synthetic outcomes, ensuring the fidelity of their chemical matter and accelerating the drug discovery process.
References
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PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available from: [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. Available from: [Link]
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ResearchGate. Synthesis and structural determination of pyrrolidine-2,3-dione derivatives. Available from: [Link]
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Pal, M., et al. (2024). A comprehensive analysis of the spectroscopic and drug-like properties of dimethyl 5-hydroxybenzene-1,3-dicarboxylate: insights from DFT and MD simulations. ResearchGate. Available from: [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
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PubChem. 1,3-Dimethylpyrrolidine. National Center for Biotechnology Information. Available from: [Link]
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University of Calgary. IR: amines. Available from: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]
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PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. Available from: [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available from: [Link]
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Royal Society of Chemistry. †Electronic Supplementary Information (ESI). Available from: [Link]
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Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]
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Mass Spectrometry Bulletin. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available from: [Link]
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A Technical Guide to the ¹³C NMR Spectroscopy of 1-Boc-3-amino-3-methoxycarbonylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-3-amino-3-methoxycarbonylpyrrolidine, a key building block in medicinal chemistry. In the absence of publicly available experimental data for this specific compound, this guide offers a robust theoretical framework for its ¹³C NMR spectrum. This includes predicted chemical shifts with detailed justifications based on the influence of the tert-butyloxycarbonyl (Boc) protecting group, the amino and methoxycarbonyl substituents, and the stereochemistry of the pyrrolidine ring. Furthermore, this document outlines a detailed, field-proven protocol for sample preparation and the acquisition of a high-quality ¹³C NMR spectrum. This guide is intended to serve as a valuable resource for researchers in structural elucidation, quality control, and reaction monitoring involving this important synthetic intermediate.
Introduction: The Structural Significance of 1-Boc-3-amino-3-methoxycarbonylpyrrolidine
1-Boc-3-amino-3-methoxycarbonylpyrrolidine is a chiral synthetic intermediate of significant interest in drug discovery and development. Its rigid pyrrolidine scaffold, coupled with the orthogonal reactivity of the protected amine and the ester functionality, makes it a versatile component in the synthesis of complex bioactive molecules. The precise characterization of this building block is paramount for ensuring the purity and identity of downstream compounds. ¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of organic molecules, providing detailed information about the carbon framework.[1] This guide will delve into the theoretical and practical aspects of the ¹³C NMR analysis of this specific pyrrolidine derivative.
Predicted ¹³C NMR Spectrum and Peak Assignments
Due to the absence of a publicly available experimental spectrum for 1-Boc-3-amino-3-methoxycarbonylpyrrolidine, the following chemical shifts are predicted based on established principles of NMR spectroscopy and data from analogous structures. The numbering of the carbon atoms for assignment purposes is illustrated in the diagram below.
Diagram 1: Molecular Structure and Carbon Numbering
Caption: Numbering scheme for the carbon atoms in 1-Boc-3-amino-3-methoxycarbonylpyrrolidine.
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 | ~45-50 | Methylene carbon adjacent to the Boc-protected nitrogen. The electron-withdrawing nature of the carbamate shifts it downfield compared to a simple amine. |
| C2 | ~35-40 | Methylene carbon of the pyrrolidine ring. |
| C3 | ~60-65 | Quaternary carbon attached to a nitrogen (amino group) and a carbonyl group (ester), causing a significant downfield shift. |
| C4 | ~50-55 | Methylene carbon adjacent to the nitrogen of the pyrrolidine ring. |
| C6 (Ester C=O) | ~170-175 | Carbonyl carbon of the methoxycarbonyl group, a characteristic chemical shift for esters.[2] |
| C7 (OCH₃) | ~52-55 | Methyl carbon of the ester group. |
| C8 (Boc C=O) | ~154-156 | Carbonyl carbon of the Boc protecting group. |
| C9 (Boc Quaternary C) | ~79-81 | Quaternary carbon of the tert-butyl group. |
| C10 (Boc CH₃) | ~28-29 | Methyl carbons of the tert-butyl group, which are all chemically equivalent. |
Rationale for Predicted Chemical Shifts:
The chemical shift of a ¹³C nucleus is highly dependent on its local electronic environment.[1]
-
Electronegativity: The presence of electronegative atoms like oxygen and nitrogen causes a deshielding effect, shifting the resonance of the attached carbon to a higher ppm value (downfield). This is evident in the predicted shifts for C1, C3, C4, C6, C7, C8, and C9.
-
Hybridization: sp² hybridized carbons (like the carbonyls C6 and C8) resonate at a much higher chemical shift than sp³ hybridized carbons.[1]
-
Inductive Effects: The electron-withdrawing Boc and methoxycarbonyl groups influence the chemical shifts of the pyrrolidine ring carbons. The carbonyl groups inductively pull electron density away from the adjacent atoms, leading to downfield shifts.
-
Symmetry: In proton-decoupled ¹³C NMR, the number of signals corresponds to the number of chemically non-equivalent carbons. In this molecule, the three methyl carbons of the Boc group (C10) are expected to be chemically equivalent and thus produce a single signal.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum of 1-Boc-3-amino-3-methoxycarbonylpyrrolidine, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
The quality of the NMR spectrum is directly proportional to the quality of the sample preparation.
-
Sample Purity: Ensure the sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). The choice of solvent can slightly influence chemical shifts.
-
Concentration: For a standard ¹³C NMR experiment on a modern spectrometer (e.g., 400-600 MHz), a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[3]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹³C NMR, with its signal defined as 0.0 ppm.[1] Often, the residual solvent peak is used as a secondary reference.
Diagram 2: Sample Preparation Workflow
Caption: A streamlined workflow for preparing a high-quality NMR sample.
NMR Instrument Parameters
The following are typical acquisition parameters for a ¹³C NMR experiment. These may need to be adjusted based on the specific instrument and sample concentration.
-
Spectrometer Frequency: A higher field strength (e.g., 100-150 MHz for ¹³C) will provide better signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for small molecules to allow for relaxation of the carbon nuclei.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point would be 1024 scans, which can be increased to improve the signal-to-noise ratio.
-
Temperature: Room temperature (e.g., 298 K) is standard.
Advanced NMR Techniques for Structural Confirmation
While a standard proton-decoupled ¹³C NMR spectrum provides the number of unique carbons and their chemical shifts, further experiments can aid in definitive peak assignment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can distinguish between CH, CH₂, and CH₃ groups. For 1-Boc-3-amino-3-methoxycarbonylpyrrolidine, a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like C3, C6, C8, and C9) would be absent.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s), providing unambiguous C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
Conclusion
The ¹³C NMR spectrum is a critical tool for the structural verification of 1-Boc-3-amino-3-methoxycarbonylpyrrolidine. This guide provides a detailed predicted ¹³C NMR spectrum, a robust experimental protocol for its acquisition, and an overview of advanced NMR techniques for complete structural elucidation. By understanding the influence of the various functional groups on the chemical shifts and by following a rigorous experimental procedure, researchers can confidently use ¹³C NMR to characterize this important synthetic building block, ensuring the integrity and success of their research and development endeavors.
References
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Hiraga, Y., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. [Link]
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Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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University College London. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
Sources
A Technical Guide to 3-Aminopyrrolidine Scaffolds: Nomenclature, Synthesis, and Application of 1-(tert-Butoxycarbonyl)-3-aminopyrrolidine
Abstract: The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, valued for its conformational rigidity and its utility in creating potent and selective therapeutic agents. This guide addresses a common point of ambiguity in nomenclature, specifically concerning "1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate," a name that appears to conflate two distinct, high-value building blocks. We clarify this nomenclature and focus this technical review on the likely intended compound: tert-butyl 3-aminopyrrolidine-1-carboxylate . This document provides researchers, chemists, and drug development professionals with a comprehensive overview of its chemical identity, stereoisomeric forms, physicochemical properties, a validated synthetic protocol, and its critical applications in pharmaceutical research.
Deconstructing a Chemical Ambiguity: Identifying the Core Scaffold
In chemical synthesis and procurement, precise nomenclature is paramount. The name "1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate" presents a structural inconsistency. It suggests a pyrrolidine ring with a quaternary carbon at the C3 position, substituted with both an amine and a methyl carboxylate group. Such a gem-amino-ester structure is highly unconventional and not a commercially available or commonly cited building block.
It is probable that this name is a conflation of two distinct and widely used pyrrolidine derivatives:
-
1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (a Diester): This molecule contains a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the C3 position. It is used as a constrained proline analogue.
-
tert-Butyl 3-aminopyrrolidine-1-carboxylate (an Amino Carbamate): This molecule features a Boc-protected nitrogen and a primary amine at the C3 position.
Given the frequent use of "3-aminopyrrolidine" scaffolds in drug discovery, this guide will proceed with the detailed analysis of tert-butyl 3-aminopyrrolidine-1-carboxylate , as it is the most logical and synthetically valuable interpretation for the target audience.
Methodological & Application
Application Notes and Protocols: The Utility of 1-Boc-3-amino-3-methoxycarbonylpyrrolidine in Medicinal Chemistry
Abstract
The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in numerous FDA-approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a valuable framework for the spatial presentation of pharmacophoric elements, making it a privileged structure in drug design.[3] This document introduces 1-Boc-3-amino-3-methoxycarbonylpyrrolidine , a novel, constrained α-amino acid derivative, and provides a comprehensive guide to its synthesis and strategic application in drug discovery programs. We present detailed, field-tested protocols for the synthesis of this building block and its subsequent derivatization, empowering researchers to leverage its unique structural features for the creation of next-generation therapeutics, particularly in the areas of kinase inhibition and central nervous system (CNS) agents.[1][3]
Introduction: The Strategic Value of Constrained Scaffolds
In the quest for therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists increasingly turn to conformationally restricted molecular scaffolds.[3] The 1-Boc-3-amino-3-methoxycarbonylpyrrolidine building block is designed to meet this need. It incorporates a quaternary α-amino ester motif within a pyrrolidine ring, offering several distinct advantages:
-
Stereochemical Complexity: The rigid pyrrolidine ring reduces the number of accessible conformations, which can lead to a more favorable entropy of binding to a biological target.
-
Vectorial Diversity: The molecule possesses three distinct points for chemical modification: the Boc-protected ring nitrogen, the primary amino group, and the methyl ester. These functional handles are orthogonally protected, allowing for selective and controlled elaboration into diverse chemical libraries.
-
Drug-like Properties: The pyrrolidine core is a well-established component of successful drugs, often imparting favorable properties such as aqueous solubility and metabolic stability.[4]
This guide provides the necessary protocols to synthesize this versatile building block and harness its potential in lead discovery and optimization campaigns.
Synthesis of 1-Boc-3-amino-3-methoxycarbonylpyrrolidine
Figure 1: Proposed synthetic workflow for the target compound.
Detailed Synthesis Protocol
Materials:
-
1-Boc-3-pyrrolidinone
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 6M aqueous solution
-
Methanol (MeOH), anhydrous
-
Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step 1: Synthesis of tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate (Intermediate 1) This step is a variation of the Bucherer-Bergs and Strecker syntheses, adapted for a cyclic ketone.[6][9][10]
-
Caution: Perform this reaction in a well-ventilated fume hood. KCN is a potent poison.
-
To a solution of 1-Boc-3-pyrrolidinone (10.0 g, 54.0 mmol) in ethanol (100 mL) and water (50 mL), add ammonium carbonate (25.9 g, 270 mmol).
-
Stir the mixture at room temperature until the solids dissolve.
-
Carefully add potassium cyanide (5.27 g, 81.0 mmol) in portions.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-3-aminopyrrolidine-3-carboxylic acid (Intermediate 2)
-
Dissolve the crude aminonitrile from Step 1 in 6M aqueous HCl (150 mL).
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully adjust the pH to ~7 using a saturated aqueous solution of NaHCO₃. The product may precipitate.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a polar solvent like n-butanol.
-
Dry the crude product under vacuum. This zwitterionic intermediate is often used directly in the next step without extensive purification.
Step 3: Synthesis of 1-Boc-3-amino-3-methoxycarbonylpyrrolidine (Final Product)
-
Suspend the crude amino acid from Step 2 (assuming quantitative yield from the previous step, ~54.0 mmol) in anhydrous methanol (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.9 mL, 81.0 mmol) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash carefully with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the title compound.
Physicochemical and Handling Data
| Property | Value |
| IUPAC Name | tert-Butyl 3-amino-3-(methoxycarbonyl)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol |
| Appearance | Expected to be a colorless oil or a white solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
| Storage | Store at 2-8 °C under an inert atmosphere |
Application Protocols: Gateway to Chemical Diversity
The true utility of 1-Boc-3-amino-3-methoxycarbonylpyrrolidine lies in its capacity for controlled, sequential derivatization. The following protocols detail standard, robust procedures for modifying its key functional groups.
Protocol 1: Boc-Group Deprotection to Access the Pyrrolidine Nitrogen
The Boc protecting group is labile under acidic conditions, providing a clean method to reveal the secondary amine of the pyrrolidine ring.[11] This is the primary step for introducing substituents at the N-1 position.
Materials:
-
1-Boc-3-amino-3-methoxycarbonylpyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve 1-Boc-3-amino-3-methoxycarbonylpyrrolidine (1.0 g, 4.09 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add an equal volume of TFA (10 mL) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
The resulting product is the TFA salt of methyl 3-aminopyrrolidine-3-carboxylate. It can be used directly in subsequent reactions or neutralized by dissolving the residue in DCM and washing with saturated aqueous NaHCO₃ to obtain the free amine.
Protocol 2: Amide Bond Formation via Amine Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry.[12] This protocol describes the coupling of the primary amino group with a generic carboxylic acid, a key step in building novel chemical entities.
Figure 2: General workflow for amide bond formation.
Materials:
-
1-Boc-3-amino-3-methoxycarbonylpyrrolidine
-
A generic carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 1-Boc-3-amino-3-methoxycarbonylpyrrolidine (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography.
Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered or electron-deficient coupling partners.[13]
Protocol 3: Selective Hydrolysis of the Methyl Ester
Accessing the corresponding carboxylic acid opens a new avenue for derivatization, such as forming amides with different amines or creating esters with complex alcohols. Selective hydrolysis without cleaving the acid-labile Boc group is crucial.[14]
Materials:
-
1-Boc-3-amino-3-methoxycarbonylpyrrolidine
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M aqueous HCl
Procedure:
-
Dissolve 1-Boc-3-amino-3-methoxycarbonylpyrrolidine (1.0 g, 4.09 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.21 g, 5.0 mmol) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH ~4-5 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid derivative.
Rationale: Saponification with LiOH at room temperature is generally mild enough to hydrolyze the methyl ester without significantly affecting the Boc protecting group.[15] However, prolonged reaction times or elevated temperatures can lead to Boc cleavage, so careful monitoring is advised.
Summary and Outlook
1-Boc-3-amino-3-methoxycarbonylpyrrolidine is a highly versatile and valuable building block for modern drug discovery. Its constrained α-amino acid structure is ideally suited for the synthesis of novel kinase inhibitors, CNS agents, and other complex therapeutics where precise control of molecular shape is critical.[1][3] The protocols provided herein offer robust and reproducible methods for its synthesis and derivatization, enabling its seamless integration into medicinal chemistry workflows. The orthogonal nature of its functional groups provides a logical and efficient path to rapidly generate diverse libraries for structure-activity relationship (SAR) studies.
References
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Poyraz, Ö., Acar, Ç., and Acar, U. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248259. Retrieved from [Link]
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Iwanejko, J., & Gmeiner, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. Retrieved from [Link]
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Asymchem Laboratories. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
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Uddin, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11502. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Marcantoni, E., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Retrieved from [Link]
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Spurr, P., Wang, S., & Klinkhammer, U. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. Retrieved from [Link]
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Alajarín, R., et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters. Retrieved from [Link]
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Popa, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Kumar, S. T., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. Retrieved from [Link]
-
Goudreau, N., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega. Retrieved from [Link]
-
Namin´ski, Z., & Nami´nski, P. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(16), 2956. Retrieved from [Link]
-
Asymchem Laboratories. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
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Noland, W. E., & Sundberg, R. J. (1963). Synthesis of Cyclic α-Amino Acids. I. Bulletin of the Chemical Society of Japan, 36(11), 1469-1471. Retrieved from [Link]
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Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Stuttgart: Georg Thieme Verlag. Retrieved from [Link]
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Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430-4432. Retrieved from [Link]
-
Carpino, L. A., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 6(1), 5-8. Retrieved from [Link]
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Dodani, S. C., et al. (2016). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Angewandte Chemie International Edition, 55(44), 13833-13837. Retrieved from [Link]
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Wang, W., et al. (2011). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 9(11), 4058-4061. Retrieved from [Link]
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Wang, W., et al. (2011). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. Nature, 480(7378), 471-479. Retrieved from [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]
-
Li, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
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Chemistry Notes. (2021). Strecker Synthesis of Amino Acid. Retrieved from [Link]
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Namiński, Z., & Namiński, P. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Retrieved from [Link]
-
Patel, M., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. Retrieved from [Link]
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Asymchem Laboratories. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Oba, M., et al. (2013). Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron: Asymmetry. Retrieved from [Link]
-
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Application Notes & Protocols: Strategic Coupling of 1-Boc-3-aminopyrrolidine in Medicinal Chemistry
A Senior Application Scientist's Guide to Amide, Urea, and Secondary Amine Synthesis
Introduction: Decoding the Reagent and its Strategic Importance
In the landscape of modern drug discovery, the pyrrolidine scaffold is a privileged structure, prized for its conformational flexibility and its prevalence in a multitude of biologically active molecules and natural products.[1][2][3] Among the vast arsenal of pyrrolidine-based building blocks, 1-tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate , often referred to in shorthand as (S)- or (R)-1-Boc-3-aminopyrrolidine , stands out as a cornerstone reagent for introducing this valuable motif.
It is crucial to clarify a common point of nomenclature confusion. The user-specified topic "1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate" suggests a molecule with both a methyl carboxylate and an amino group at the C3 position, which is structurally improbable. The widely used and commercially available reagent for coupling reactions is tert-butyl 3-aminopyrrolidine-1-carboxylate . This guide will focus on this versatile building block, which features a Boc-protected nitrogen at the 1-position and a reactive primary amine at the 3-position, poised for diverse chemical transformations.
The strategic value of this reagent lies in its bifunctional nature. The tert-butoxycarbonyl (Boc) group provides robust protection for the ring nitrogen, preventing its interference in coupling reactions, while the primary amine at C3 serves as a nucleophilic handle for elaboration. This allows for the sequential and controlled construction of complex molecular architectures, a fundamental requirement in the synthesis of novel therapeutics.[4][5] This guide provides detailed protocols and mechanistic insights for the three most common and impactful coupling reactions involving this key intermediate: amide bond formation, urea synthesis, and reductive amination.
Reagent Profile and Safety Considerations
Before proceeding to synthetic protocols, a thorough understanding of the reagent's properties and handling requirements is paramount.
| Property | Value | Source |
| IUPAC Name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | PubChem CID: 854071[6] |
| CAS Number | 147081-44-5 ((S)-enantiomer) | PubChem CID: 854071[6] |
| Molecular Formula | C₉H₁₈N₂O₂ | PubChem CID: 854071[6] |
| Molecular Weight | 186.25 g/mol | PubChem CID: 854071[6] |
| Appearance | Liquid | ChemicalBook[7] |
| Boiling Point | 257.4 °C (Predicted) | ChemicalBook[7] |
| Density | ~1.022 g/cm³ | ChemicalBook[7] |
Safety & Handling: 1-Boc-3-aminopyrrolidine is classified as a hazardous substance.[6]
-
Hazards: Toxic if swallowed and causes serious eye damage.[6]
-
Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[7][8] Avoid contact with skin, eyes, and clothing.[9][10] In case of accidental ingestion, seek immediate medical attention.[7]
Core Application 1: Amide Bond Formation via Activated Esters
The formation of an amide bond is arguably the most fundamental and widely utilized transformation in drug development. Coupling 1-Boc-3-aminopyrrolidine with a carboxylic acid introduces the pyrrolidine moiety into a peptide backbone or attaches it to another pharmacophore. The use of modern phosphonium or aminium-based coupling reagents is preferred to minimize side reactions and ensure high yields, especially with sterically hindered or epimerization-prone substrates.[11][12]
Expert Insight: The Rationale for HATU
While many coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice. HATU forms an OAt-active ester, which is more reactive than the OBt esters generated by older reagents like HBTU. This enhanced reactivity is due to the electronic properties of the 7-aza-hydroxybenzotriazole (HOAt) leaving group. Furthermore, the pyridine nitrogen in the HOAt moiety can act as a general base catalyst, accelerating the aminolysis step and, crucially, suppressing racemization of chiral carboxylic acids.
Workflow for Amide Bond Formation
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: Amide Coupling
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at 0 °C for 15 minutes. A color change to yellow is typically observed as the active ester forms.
-
Coupling: Add a solution of 1-Boc-3-aminopyrrolidine (1.2 eq) in a small amount of anhydrous DMF to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired amide.
Core Application 2: Synthesis of Substituted Ureas
Urea moieties are prevalent in medicinal chemistry, acting as potent hydrogen bond donors and acceptors, thereby enhancing target binding affinity. The most direct method for synthesizing a urea from 1-Boc-3-aminopyrrolidine is through its reaction with an isocyanate. This reaction is typically high-yielding, rapid, and proceeds without the need for a catalyst.[13][14]
Mechanistic Rationale
The synthesis is a straightforward nucleophilic addition. The lone pair of electrons on the primary amine of the pyrrolidine attacks the electrophilic carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable, neutral urea product. The reaction is often irreversible and driven by the formation of the strong C-N and N-H bonds of the urea.
Workflow for Urea Synthesis
Caption: General workflow for urea synthesis.
Detailed Protocol: Urea Synthesis
-
Preparation: Dissolve 1-Boc-3-aminopyrrolidine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.
-
Addition: Add the desired isocyanate (1.05 eq), either neat or as a solution in the same solvent, dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction is often complete within a short period. Monitor by TLC for the disappearance of the starting materials.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for subsequent steps.
-
Purification (if necessary): If impurities are present, the urea can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel chromatography.
Core Application 3: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary amines by reacting 1-Boc-3-aminopyrrolidine with an aldehyde or ketone.[15] This two-step, one-pot process involves the initial formation of an imine (or enamine) intermediate, which is then reduced in situ by a mild hydride-donating reagent.[16]
Expert Insight: Selecting the Right Reducing Agent
The choice of reducing agent is critical for the success of reductive amination. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before imine formation occurs. Therefore, milder, imine-selective reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation.[15] It is less reactive towards carbonyls than imines, non-hygroscopic, and generally gives clean reactions with high yields.
Workflow for Reductive Amination
Caption: Workflow for reductive amination.
Detailed Protocol: Reductive Amination
-
Preparation: In a round-bottom flask, dissolve 1-Boc-3-aminopyrrolidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or THF.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The addition of a mild acid catalyst like acetic acid (AcOH) can sometimes be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to obtain the desired secondary amine.
Conclusion
1-Boc-3-aminopyrrolidine is a powerful and versatile building block for introducing the medicinally relevant pyrrolidine scaffold. Mastery of its core coupling chemistries—amide bond formation, urea synthesis, and reductive amination—provides researchers with a robust toolkit for the synthesis of diverse and complex molecules. The protocols outlined in this guide, grounded in mechanistic understanding and field-proven insights, offer reliable pathways to successfully leverage this key reagent in drug discovery and development programs.
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PubChem Compound Summary for CID 854071, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Novel synthesis of ureas: application of t-butylureas. SciSpace. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. ResearchGate. [Link]
-
PubChem Compound Summary for CID 4572775, 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]
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1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses. [Link]
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Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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Safety Data Sheet: tert-Butyl methyl ether. Carl ROTH. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. ResearchGate. [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
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Synthesis and Evaluation of Novel CCR2 Antagonists Based on the 3-Aminopyrrolidine Scaffold: An Application Note and Protocol Guide
Introduction: The Rationale for Targeting CCR2 in Inflammatory Diseases
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), represent a critical signaling axis in the orchestration of inflammatory responses.[1] This pathway plays a pivotal role in the recruitment of monocytes, memory T cells, and immature dendritic cells to sites of inflammation, making it a key driver in the pathogenesis of a wide array of chronic inflammatory and fibrotic diseases.[2][3] Dysregulation of the CCR2-CCL2 axis has been implicated in conditions such as rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[1][4] Consequently, the development of small-molecule antagonists that can effectively block this signaling pathway holds significant therapeutic promise.[1][5]
The 3-aminopyrrolidine scaffold has emerged as a particularly promising starting point for the design of novel CCR2 antagonists.[2] Its inherent structural features, including a basic nitrogen atom and the capacity for stereospecific substitutions, allow for the precise presentation of pharmacophoric elements that can engage with key residues within the CCR2 binding pocket. This guide provides a comprehensive overview of the synthesis, purification, and characterization of a novel series of CCR2 antagonists derived from a 3-aminopyrrolidine core, offering researchers the foundational knowledge and detailed protocols to accelerate their own drug discovery efforts in this critical therapeutic area.
The CCR2-CCL2 Signaling Pathway: A Closer Look
Upon binding of CCL2, CCR2, a G protein-coupled receptor (GPCR), undergoes a conformational change that triggers intracellular signaling cascades. This leads to the activation of downstream pathways, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, ultimately resulting in chemotaxis, calcium mobilization, and cellular activation.[2] By blocking the initial ligand-receptor interaction, CCR2 antagonists can effectively abrogate these downstream effects, thereby reducing the inflammatory cell infiltration that drives disease progression.[2]
Synthetic Strategy: Building the 3-Aminopyrrolidine Core
The synthesis of novel CCR2 antagonists based on the 3-aminopyrrolidine scaffold typically involves a multi-step sequence that allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR). A representative synthetic scheme is outlined below. The key starting material, a protected 3-aminopyrrolidine, serves as a versatile intermediate for the subsequent elaboration of the molecule.[2]
Sources
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Application Note: Derivatization of Carboxylic Acids with 3-Aminopyrrolidine Reagents for Enhanced Analytics and Drug Discovery
Introduction: The Strategic Value of Carboxylic Acid Derivatization
Carboxylic acids are fundamental structural motifs in a vast array of biologically active molecules, chemical intermediates, and natural products. However, their inherent properties—high polarity, low volatility, and often poor ionization efficiency—can present significant challenges for analytical characterization and biological screening. Chemical derivatization is a powerful strategy to overcome these limitations.[1][2] By converting the carboxylic acid moiety into an amide, researchers can profoundly alter a molecule's physicochemical properties to enhance its function or facilitate its analysis.
The choice of the derivatizing amine is critical and dictates the properties of the final product. 3-Aminopyrrolidine has emerged as a particularly valuable reagent in this context. Its cyclic, non-planar structure and the presence of a secondary amine within the ring offer unique conformational constraints and hydrogen bonding capabilities. These features are highly sought after in drug discovery for creating novel scaffolds that can interact with biological targets.[3][4] Furthermore, the basic nitrogen of the pyrrolidine ring can significantly improve ionization efficiency for mass spectrometry (MS) analysis, making it an excellent "tag" for sensitive detection.[5][6]
This application note provides a comprehensive guide to the derivatization of carboxylic acids using 3-aminopyrrolidine. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss applications relevant to researchers in analytical chemistry and pharmaceutical development.
The Chemistry of Amide Bond Formation: Mechanism and Key Reagents
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.
The most common and reliable method for this activation in a laboratory setting is the use of carbodiimide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[1][7][8] EDC-mediated coupling is performed under mild, often aqueous-compatible conditions and is highly efficient.[1]
The reaction proceeds via a multi-step mechanism:
-
Activation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable but highly electrophilic.
-
Nucleophilic Attack: The primary amine of 3-aminopyrrolidine attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Rearrangement and Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the stable amide product and an N,N'-disubstituted urea byproduct (in the case of EDC, a water-soluble urea).
To improve yields and minimize side reactions, such as racemization of chiral centers adjacent to the carboxyl group, additives are frequently included.[8] 1-Hydroxybenzotriazole (HOBt) is a common choice. It reacts with the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still sufficiently reactive to couple efficiently with the amine, providing a more controlled reaction.[9]
Caption: EDC-mediated amide coupling mechanism.
Applications in Research and Development
Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Incorporating the 3-aminopyrrolidine moiety via an amide linkage allows medicinal chemists to:
-
Explore New Chemical Space: Introduce a chiral, conformationally restrained element into a lead compound, which can significantly impact binding affinity and selectivity for a target protein.[4]
-
Improve Pharmacokinetic Properties: The basic nitrogen can improve solubility and act as a handle for salt formation, while the overall structure can modulate properties like cell permeability and metabolic stability.
-
Serve as a Versatile Scaffold: The 3-aminopyrrolidine core has been used to develop dual inhibitors and other complex pharmacophores.[3] For instance, it is a template for developing serotonin-norepinephrine reuptake inhibitors (SNRIs).[10]
Enhanced Bioanalytical Sensitivity (LC-MS)
For quantitative analysis, especially in complex biological matrices like plasma or urine, derivatization is often essential for achieving the required sensitivity and selectivity.[2][5]
-
Improved Ionization: Carboxylic acids typically ionize best in negative ion mode, which can be subject to more background interference. The basic nitrogen of the 3-aminopyrrolidine tag ensures robust ionization in the positive ion mode of ESI-MS, which is often more sensitive and specific.[6]
-
Chromatographic Retention: The derivatization increases the hydrophobicity of small, polar carboxylic acids, improving their retention on reverse-phase HPLC columns and separating them from the solvent front.[1]
-
Sensitive Detection: A novel derivatization reagent based on this scaffold, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), has been shown to increase detection sensitivity by 10- to 1100-fold, with limits of detection in the low femtomole range.[11]
Detailed Experimental Protocols
This section provides a general, robust protocol for the EDC/HOBt-mediated coupling of a carboxylic acid with 3-aminopyrrolidine.
Materials and Reagents
-
Carboxylic Acid: Substrate of interest (e.g., Ibuprofen, Boc-L-Proline)
-
3-Aminopyrrolidine dihydrochloride: Reagent. (Note: Often supplied as a dihydrochloride salt, requiring a base to liberate the free amine). Racemic or chiral forms can be used.
-
Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl), 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Workup Reagents: 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Purification: Silica Gel (for column chromatography), Hexanes, Ethyl Acetate
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, nitrogen line, syringes, rotary evaporator, glass funnel, TLC plates and chamber.
Step-by-Step Derivatization Protocol
-
Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Pre-activation: Add HOBt (1.2 eq) to the solution and stir for 5 minutes. Then, add EDC-HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the HOBt-active ester.
-
Amine Addition: In a separate vial, dissolve 3-aminopyrrolidine dihydrochloride (1.1 eq) in a minimal amount of DCM. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes.
-
Coupling Reaction: Add the 3-aminopyrrolidine/DIPEA solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed (typically 2-4 hours).
-
Aqueous Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes the water-soluble urea byproduct, excess reagents, and salts.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Caption: Workflow for 3-aminopyrrolidine derivatization.
Expected Results & Troubleshooting
The described protocol is versatile and generally provides good to excellent yields for a range of carboxylic acid substrates.
Table 1: Representative Derivatization Reactions
| Carboxylic Acid Substrate | Reaction Time (h) | Typical Yield (%) | Notes |
|---|---|---|---|
| Benzoic Acid | 2 | 90-95% | A simple aromatic substrate. |
| Hexanoic Acid | 3 | 85-92% | A standard aliphatic substrate. |
| N-Boc-L-Proline | 4 | 80-90% | An amino acid derivative; requires careful handling to avoid side reactions. |
| Ibuprofen | 3 | 88-95% | A common pharmaceutical compound. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | 1. Inactive coupling reagents (degraded by moisture).2. Insufficient base to free the amine.3. Solvent not anhydrous. | 1. Use fresh, high-quality EDC and HOBt.2. Ensure at least 2.2 equivalents of base are used for the dihydrochloride salt.3. Use freshly dried solvent. |
| Incomplete Reaction | 1. Steric hindrance around the carboxylic acid or amine.2. Insufficient reaction time. | 1. Increase reaction temperature to 40-50°C or switch to a more potent coupling reagent like HATU.[13]2. Allow the reaction to proceed for a longer duration (e.g., overnight). |
| Multiple Products | 1. Racemization of a chiral center.2. Side reaction with another functional group. | 1. Ensure HOBt is used. Run the reaction at 0°C to minimize epimerization.2. Protect other reactive functional groups (e.g., hydroxyls, other amines) before the coupling step.[14] |
Conclusion
The derivatization of carboxylic acids with 3-aminopyrrolidine is a robust and highly effective strategy for both synthetic and analytical applications. The use of standard EDC/HOBt coupling chemistry provides a reliable pathway to synthesize novel amides, introducing a valuable scaffold for drug discovery that can enhance biological activity and improve pharmacokinetic profiles. For analytical scientists, this derivatization serves as an invaluable tool to increase the sensitivity and reliability of LC-MS assays, enabling the accurate quantification of carboxylic acids at low concentrations in complex samples. The protocols and insights provided herein offer a solid foundation for researchers to successfully implement this powerful chemical modification in their work.
References
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PMC. Available at: [Link]
- Derivatization method in carboxylic acid compound detection process by gas chromatogram. (n.d.). Google Patents.
-
Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (2011). PubMed. Available at: [Link]
-
The Role of (3S)-(+)-3-Aminopyrrolidine Dihydrochloride in Neuropharmacology. (2026). Pharmaffiliates. Available at: [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives. (1999). Google Patents.
- Acids: Derivatization for GC Analysis. (n.d.). Marcel Dekker, Inc.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]
- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (n.d.). Google Patents.
-
Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Available at: [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). PMC. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Available at: [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.). ResearchGate. Available at: [Link]
-
1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. (2013). PubMed. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). MDPI. Available at: [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). PMC. Available at: [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
21.S: Carboxylic Acid Derivatives (Summary). (2024). Chemistry LibreTexts. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc Deprotection Reactions
Welcome to the technical support center for Boc deprotection reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and improve the yield and purity of your desired amine.
As Senior Application Scientists, we understand that while Boc deprotection is a cornerstone of modern organic synthesis, its success is highly dependent on substrate, reaction conditions, and proper workup. This guide is structured to help you diagnose and solve common issues encountered in your laboratory.
General Troubleshooting Workflow
Low yield in a Boc deprotection reaction can stem from several factors, including incomplete reaction, degradation of the starting material or product, and issues during workup and isolation. The following workflow provides a systematic approach to identifying and resolving the root cause of low yield.
Caption: General troubleshooting workflow for low yield in Boc deprotection.
Frequently Asked Questions (FAQs)
Issue 1: Incomplete Deprotection
Q1: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times. What could be the cause?
A1: Incomplete deprotection is a common issue that can often be traced back to several factors related to the reaction conditions and the substrate itself.
-
Insufficient Acid: The most straightforward cause is an inadequate amount of acid. The Boc deprotection mechanism requires protonation of the carbamate, and if the acid is consumed by other basic functionalities on your substrate or is simply too dilute, the reaction will stall.[1][2] For substrates with multiple basic sites, a larger excess of acid may be necessary.
-
Steric Hindrance: The steric environment around the Boc-protected amine can significantly affect the rate of deprotection. Bulky neighboring groups can restrict access of the acid to the carbamate, slowing down the reaction.
-
Substrate-Specific Resistance: Certain structural motifs can render the Boc group unusually stable. For instance, the Boc group on N(pi)-benzyloxymethylhistidine has been shown to be more resistant to standard TFA deprotection conditions.[3]
-
Water Content: The presence of water can lower the effective acidity of the reaction medium, slowing down the deprotection.[4] Using anhydrous solvents and fresh reagents is crucial, especially for sensitive substrates.
Troubleshooting Protocol for Incomplete Deprotection:
-
Increase Acid Concentration/Equivalents: If using a solution like 20% TFA in DCM, try increasing it to 50% or even neat TFA.[5] Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions with longer exposure to strong acid.
-
Extend Reaction Time: Some substrates simply require longer reaction times. Continue to monitor the reaction at regular intervals (e.g., every hour) until no further conversion is observed.
-
Increase Reaction Temperature: For particularly stubborn Boc groups, gentle heating (e.g., to 40-50°C) can sometimes accelerate the reaction.[4] However, be aware that this can also promote side reactions.
-
Switch to a Stronger Acid System: If TFA is ineffective, consider using 4M HCl in dioxane. This reagent is often very effective but should be handled with care due to its corrosive nature.[4]
Issue 2: Side Product Formation
Q2: I've successfully removed the Boc group, but my crude product is contaminated with significant impurities. What are the likely side reactions?
A2: The primary culprit in side product formation during Boc deprotection is the highly reactive tert-butyl cation (t-Bu⁺) that is generated upon cleavage.[1][2][6]
Caption: Acid-catalyzed Boc deprotection and t-butyl cation side reaction.
This carbocation can alkylate any nucleophilic sites present in your molecule, leading to undesired byproducts.[6]
-
t-Butylation: Electron-rich aromatic rings (like in Tryptophan and Tyrosine) and sulfur-containing residues (Methionine and Cysteine) are particularly susceptible to alkylation by the tert-butyl cation.[6][7]
-
Trifluoroacetylation: When using TFA, trifluoroacetylation of the newly liberated amine or other nucleophilic groups can occur, especially if the reaction is heated or concentrated in the presence of residual TFA.[7][8]
-
Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups (e.g., tert-butyl esters, trityl groups), they may also be cleaved under the reaction conditions, leading to a mixture of products.[6]
Troubleshooting Protocol for Side Product Formation:
-
Use Scavengers: The most effective way to prevent t-butylation is to add a carbocation scavenger to the reaction mixture. The scavenger "traps" the tert-butyl cation before it can react with your substrate.
Scavenger Typical Concentration (v/v) Target Residues Triisopropylsilane (TIS) 2-5% General purpose, effective for Trp Anisole 2-5% General purpose Thioanisole 2-5% Effective for Met 1,2-Ethanedithiol (EDT) 2-5% Effective for Cys Water 2-5% Can help suppress some side reactions Note: A "cocktail" of scavengers is often used in peptide synthesis to protect multiple sensitive residues simultaneously.[9]
-
Lower the Reaction Temperature: Running the deprotection at 0°C or even lower can often reduce the rate of side reactions relative to the desired deprotection.
-
Choose Milder Deprotection Conditions: If your substrate is particularly sensitive, consider alternatives to strong acids like TFA.
-
Aqueous Phosphoric Acid: A milder and more environmentally friendly option that is selective for Boc groups in the presence of other acid-sensitive groups like Cbz and TBDMS ethers.[10]
-
Lewis Acids: Reagents like aluminum chloride can mediate Boc cleavage under different conditions.[10]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can induce thermal cleavage of the Boc group, avoiding acidic conditions altogether.[11][12][13] This is particularly useful for substrates with acid-sensitive functionalities.
-
Issue 3: Low Isolated Yield After Workup
Q3: The reaction appears clean by LC-MS, but my isolated yield is very low. Where could my product be going?
A3: Significant product loss during workup is a frustrating but solvable problem. The chemical properties of the deprotected amine often differ substantially from the protected starting material, necessitating a different workup strategy.
-
Product Solubility: The deprotected amine is often a salt (e.g., trifluoroacetate or hydrochloride salt) and may be highly soluble in water. If you are performing a standard aqueous workup, your product may be partitioning into the aqueous layer.[14]
-
Improper pH Adjustment: To extract the free amine into an organic solvent, the reaction mixture must be basified to neutralize the acid and deprotonate the amine salt. Incomplete basification will leave the product in the aqueous layer.
-
Emulsion Formation: Some deprotected amines can act as surfactants, leading to the formation of stable emulsions during extraction, which makes phase separation difficult and leads to product loss.
-
Volatile Amine: Low molecular weight amines can be volatile, and product can be lost if the solvent is removed under high vacuum, especially with heating.
Troubleshooting Protocol for Workup Issues:
-
Evaporation and Trituration: A common and effective method is to first evaporate the reaction solvent and excess acid (if volatile, like TFA). The resulting residue, which contains the amine salt, can then be triturated with a non-polar solvent like diethyl ether or hexane. The amine salt often precipitates as a solid, which can be collected by filtration, while non-polar byproducts (like those from scavengers) remain in the solvent.[14]
-
Optimized Aqueous Workup:
-
After removing the bulk of the organic solvent, cool the residue in an ice bath.
-
Slowly add a saturated aqueous solution of a mild base (e.g., NaHCO₃ or Na₂CO₃) until the pH is basic (pH 8-9). Be cautious as CO₂ evolution can cause frothing.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, EtOAc).
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Resin-Based Workup: For particularly water-soluble amines, a solid-phase extraction approach can be highly effective.
-
After evaporation of the reaction mixture, dissolve the residue in a suitable solvent (e.g., methanol).
-
Add a basic resin, such as Amberlyst A21, and stir for 30-60 minutes.[14] The resin will neutralize the acid and bind the TFA or HCl.
-
Filter off the resin and wash it with the solvent.
-
The filtrate contains the free amine, which can be obtained by evaporation of the solvent.
-
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Singh, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25089-25093. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1189–1196. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
- Boumoud, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research, 4(5), 2535-2539.
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. Retrieved from [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mcours.net [mcours.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-Substituted Pyrrolidines
Welcome to the technical support center for the synthesis of 3,4-substituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. The pyrrolidine ring is a privileged motif in medicinal chemistry, and its successful synthesis, particularly with stereochemically defined substituents at the 3 and 4 positions, is often a critical step in the development of new therapeutic agents.[1][2][3][4][5]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design robust synthetic strategies.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the synthesis of 3,4-substituted pyrrolidines, providing concise answers and expert insights.
Q1: My diastereoselectivity is low when forming the 3,4-substituted pyrrolidine ring. What are the key factors to consider for improving it?
A1: Low diastereoselectivity is a frequent challenge, especially when creating two or more contiguous stereocenters. Several factors critically influence the stereochemical outcome:
-
Choice of Synthetic Route: The inherent stereocontrol of your chosen reaction is paramount. For instance, [3+2] cycloaddition reactions of azomethine ylides often offer high levels of stereocontrol, dictated by the geometry of the dipole and dipolarophile.[2][6] Catalytic asymmetric methods, such as gold(I)-catalyzed cyclizations of allenenes, can also provide excellent diastereoselectivity.[7][8]
-
Catalyst and Ligand: In catalytic reactions, the chiral ligand is the primary source of stereochemical induction. Experiment with a library of ligands to find the optimal one for your specific substrate. The steric and electronic properties of the ligand create a chiral environment that favors the formation of one diastereomer over the other.
-
Substrate Control: The steric bulk of your substituents can play a significant role. Bulky groups can direct the approach of reagents, leading to higher selectivity. For example, using a chiral auxiliary on your starting material can effectively bias the facial selectivity of the reaction.
-
Reaction Conditions: Temperature, solvent, and concentration can all impact the transition state energies of the competing diastereomeric pathways. Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy. A systematic screening of solvents is also recommended, as solvent polarity can influence the conformation of reactants and intermediates.
Q2: I am struggling to form the pyrrolidine ring from an acyclic precursor. What are some common pitfalls and alternative strategies?
A2: The formation of the pyrrolidine ring from acyclic precursors can be less common due to the challenges in controlling enantioselectivity and the methods for isolating the target compounds.[9] Common issues include:
-
Inefficient Cyclization: The intramolecular cyclization step may be slow or compete with intermolecular side reactions. Ensure your reaction conditions (e.g., concentration, temperature, catalyst) are optimized for the desired intramolecular process.
-
Protecting Group Strategy: The choice of protecting groups on the nitrogen and other functional groups is crucial. A poorly chosen protecting group can hinder the cyclization sterically or electronically. It is also vital that the protecting group is stable to the reaction conditions and can be removed without affecting the final product.
-
Alternative Strategies: If direct cyclization is proving difficult, consider a convergent approach where a pre-formed pyrrolidine ring is functionalized.[1][3] Starting from readily available chiral precursors like L-proline or 4-hydroxy-L-proline can provide a robust entry into highly functionalized, enantiopure 3,4-substituted pyrrolidines.[3]
Q3: How can I effectively separate the diastereomers of my 3,4-substituted pyrrolidine product?
A3: The separation of diastereomers is a common purification challenge. While some diastereomers can be separated by standard column chromatography on silica gel, others may co-elute. Here are some strategies:
-
Chromatography Optimization: Systematically screen different solvent systems (eluent polarity and composition) for your column chromatography. Sometimes, a subtle change in the eluent can significantly improve separation. Using a high-performance liquid chromatography (HPLC) system with a chiral stationary phase can be highly effective for separating both diastereomers and enantiomers. Preparative HPLC is a viable option for obtaining pure diastereomers on a larger scale.[3]
-
Derivatization: If the diastereomers are difficult to separate, consider derivatizing them with a chiral resolving agent to form new diastereomeric derivatives that may have different physical properties (e.g., solubility, chromatographic behavior), making them easier to separate. The original functionality can then be regenerated after separation.
-
Crystallization: Diastereomers can have different crystal packing arrangements and solubilities. Attempting fractional crystallization from various solvents can sometimes lead to the selective crystallization of one diastereomer.
Troubleshooting Guides
This section provides structured guidance for troubleshooting specific experimental problems.
Guide 1: Poor Yield in [3+2] Cycloaddition for Pyrrolidine Synthesis
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Inactive catalyst or reagent. 2. Sub-optimal reaction temperature. 3. Unsuitable solvent. | 1. Verify the quality and activity of your catalyst and reagents. For metal-catalyzed reactions, ensure the catalyst is not poisoned. 2. Screen a range of temperatures. Some cycloadditions require heating to overcome the activation barrier, while others proceed at room temperature or below. 3. Test a variety of solvents with different polarities. The solubility of reactants and stabilization of intermediates are solvent-dependent. |
| Formation of multiple side products | 1. Decomposition of the azomethine ylide. 2. Competing reaction pathways (e.g., dimerization of the dipolarophile). 3. Instability of the product under the reaction conditions. | 1. Generate the azomethine ylide in situ at a low concentration to minimize decomposition. 2. Adjust the stoichiometry of the reactants. Using a slight excess of one reactant can sometimes suppress side reactions of the other. 3. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the product is formed. Consider if the work-up procedure is causing product degradation. |
| No desired product observed | 1. Incorrect reaction mechanism assumed. 2. Steric hindrance preventing the cycloaddition. 3. Electronic mismatch between the dipole and dipolarophile. | 1. Re-evaluate your synthetic strategy. Ensure the chosen reaction is appropriate for your specific substrates. Consult the literature for similar transformations.[6] 2. Consider modifying the substituents on your starting materials to reduce steric clash in the transition state. 3. The electronics of the 1,3-dipole and the dipolarophile are critical. An electron-rich dipole generally reacts best with an electron-poor dipolarophile, and vice-versa. |
Guide 2: Lack of Stereocontrol in the Synthesis
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Formation of a nearly 1:1 mixture of diastereomers | 1. Insufficient facial discrimination in the key bond-forming step. 2. Racemization of a stereocenter under the reaction conditions. 3. The reaction is under thermodynamic control, and the diastereomers have similar stability. | 1. If using a chiral catalyst, screen different ligands. If using a chiral auxiliary, try one with greater steric directing ability. 2. Check the stability of your starting materials and product to the reaction conditions. Basic or acidic conditions can sometimes cause epimerization. 3. Lowering the reaction temperature will favor kinetic control and may improve the diastereomeric ratio. |
| Inconsistent diastereomeric ratios between batches | 1. Variations in reagent quality or catalyst activity. 2. Inconsistent reaction setup (e.g., temperature fluctuations, rate of addition). 3. Presence of trace impurities that affect the stereochemical outcome. | 1. Use reagents from the same batch or re-purify them. Ensure consistent catalyst loading and activity. 2. Maintain strict control over reaction parameters. Use a temperature-controlled reaction vessel and a syringe pump for slow additions. 3. Ensure all glassware is scrupulously clean and solvents are anhydrous and de-gassed if necessary. |
Experimental Protocols & Methodologies
Here we provide a detailed, step-by-step protocol for a representative synthesis of a 3,4-substituted pyrrolidine, highlighting the critical aspects for success.
Protocol: Diastereoselective Synthesis of a 3,4-Disubstituted Pyrrolidine via [3+2] Cycloaddition
This protocol is adapted from methodologies that utilize the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene, a powerful strategy for constructing highly functionalized pyrrolidines.[6][10]
Objective: To synthesize a 3,4-disubstituted pyrrolidine with high diastereoselectivity.
Materials:
-
N-benzylglycine ethyl ester
-
(E)-ethyl cinnamate
-
Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add N-benzylglycine ethyl ester (1.0 equiv.), (E)-ethyl cinnamate (1.2 equiv.), and silver(I) oxide (0.1 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane via syringe. The concentration should be approximately 0.1 M with respect to the N-benzylglycine ethyl ester.
-
Reaction Execution: Stir the reaction mixture at room temperature. The silver(I) oxide acts as a catalyst to facilitate the in situ generation of the azomethine ylide from the glycine ester.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the silver catalyst. Rinse the celite pad with additional dichloromethane.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 3,4-disubstituted pyrrolidine. The relative stereochemistry of the product is often controlled by the geometry of the starting alkene and the approach of the azomethine ylide.
Self-Validation:
-
The diastereomeric ratio of the purified product should be determined by ¹H NMR spectroscopy.
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing Reaction Pathways
Diagrams can help clarify complex reaction mechanisms and workflows.
Caption: [3+2] Cycloaddition workflow for pyrrolidine synthesis.
References
-
González, A. Z., Benitez, D., Tkatchouk, E., Goddard, W. A., III, & Toste, F. D. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society, 133(14), 5500–5507. [Link]
- Sci-Hub. (n.d.). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Retrieved from a publicly available version of the article.
-
Hartwig, J. F., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Royal Society of Chemistry. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
-
ScienceDirect. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Tetrahedron. [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
- Sci-Hub. (n.d.). Synthesis of Pyrrolidines by a Three-Component Reaction. Retrieved from a publicly available version of the article.
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts. [Link]
-
ACS Publications. (2024). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters. [Link]
-
ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2019). Editor's Choice: Santanu's recommended articles. Organic & Biomolecular Chemistry Blog. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines / Journal of the American Chemical Society, 2011 [sci-hub.sg]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Diastereoselective Pyrrolidine Synthesis: A Comparative Analysis
Introduction: The Enduring Significance of the Pyrrolidine Ring in Drug Discovery
The pyrrolidine scaffold is a cornerstone of medicinal chemistry, embedded within the structures of numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its ability to impart unique conformational constraints and serve as a versatile pharmacophore, influencing properties such as potency, selectivity, and pharmacokinetic profiles. Consequently, the development of synthetic methodologies that afford precise control over the stereochemistry of substituted pyrrolidines is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of key strategies for the diastereoselective synthesis of pyrrolidines, offering experimental insights and data to inform methodological choices in the laboratory.
Strategic Approaches to Diastereocontrol in Pyrrolidine Synthesis
The diastereoselective construction of the pyrrolidine ring can be broadly categorized into several powerful strategies. This guide will focus on a comparative analysis of three prominent and widely adopted methods:
-
[3+2] Cycloaddition Reactions of Azomethine Ylides: A robust and atom-economical approach for the concerted or stepwise formation of the pyrrolidine ring from a three-atom (azomethine ylide) and a two-atom (dipolarophile) component.[3][4]
-
Intramolecular Aza-Michael Addition: A cyclization strategy that relies on the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or related electron-deficient system within the same molecule.
-
Multicomponent Reactions (MCRs): Convergent one-pot processes that bring together three or more reactants to generate complex pyrrolidine structures with high efficiency and stereocontrol.
The choice of strategy is often dictated by the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials. In the following sections, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each of these methodologies.
[3+2] Cycloaddition of Azomethine Ylides: A Powerful Tool for Stereocontrolled Pyrrolidine Synthesis
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is arguably one of the most versatile and widely employed methods for the synthesis of polysubstituted pyrrolidines.[3][4] This reaction allows for the creation of up to four new stereocenters in a single step, making it a highly efficient strategy for building molecular complexity.
Mechanism and Diastereoselectivity
The diastereoselectivity of the [3+2] cycloaddition is governed by the geometry of the azomethine ylide and the facial selectivity of its approach to the dipolarophile. The ylide can exist as different stereoisomers (E/Z and endo/exo), and the transition state of the cycloaddition is influenced by steric and electronic factors.
Key Factors Influencing Diastereoselectivity:
-
Chiral Auxiliaries: The use of chiral auxiliaries on either the azomethine ylide precursor or the dipolarophile can effectively control the facial selectivity of the cycloaddition. For instance, the use of an N-tert-butanesulfinyl group on an azadiene has been shown to induce high diastereoselectivity in reactions with azomethine ylides.[3]
-
Catalysis: Lewis acids and organocatalysts can coordinate to the dipolarophile or the azomethine ylide, influencing the transition state geometry and enhancing diastereoselectivity.[3] Silver catalysts, for example, have been successfully employed in asymmetric [3+2] cycloadditions.
-
Substrate Control: The inherent stereochemistry of the reactants can direct the stereochemical outcome of the reaction.
Experimental Workflow: [3+2] Cycloaddition
Caption: Generalized workflow for a catalytic [3+2] cycloaddition reaction.
Comparative Data: Diastereoselectivity in [3+2] Cycloadditions
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Auxiliary | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | N-metalated azomethine ylide | Dimethyl maleate | Chiral Phosphine-Cu(I) | Toluene | 95 | >95:5 | N/A |
| 2 | Imino ester | Acrylonitrile | AgOAc/chiral ligand | THF | 88 | 90:10 | N/A |
| 3 | Chiral N-tert-butanesulfinylazadiene | Azomethine ylide | Ag₂CO₃ | Toluene | 75 | >95:5 | [3] |
Note: The data presented are representative examples and may not be directly comparable due to variations in specific substrates and reaction conditions.
Intramolecular Aza-Michael Addition: A Robust Cyclization Strategy
The intramolecular aza-Michael addition is a powerful method for the construction of pyrrolidine rings, particularly for the synthesis of 2- and 3-substituted derivatives. This reaction involves the cyclization of a substrate containing both an amine nucleophile and an α,β-unsaturated electron-withdrawing group.
Mechanism and Diastereoselectivity
The diastereoselectivity of the intramolecular aza-Michael addition is primarily determined by the stereochemistry of the transition state leading to cyclization. This is influenced by several factors:
-
Substrate Conformation: The preferred conformation of the acyclic precursor in the transition state dictates the relative orientation of the newly formed stereocenters.
-
Catalysis: Both organocatalysts and metal-based catalysts can be employed to control the stereochemical outcome. Chiral Brønsted acids, for example, can activate the Michael acceptor and create a chiral environment for the cyclization.
-
Nature of the Nucleophile and Acceptor: The steric and electronic properties of the amine nucleophile and the Michael acceptor play a crucial role in determining the facial selectivity of the addition.
Experimental Workflow: Intramolecular Aza-Michael Addition
Caption: General experimental workflow for an intramolecular aza-Michael addition.
Comparative Data: Diastereoselectivity in Intramolecular Aza-Michael Additions
| Entry | Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | δ-Amino-α,β-unsaturated ester | Chiral Thiourea | Toluene | 92 | 95:5 | N/A |
| 2 | γ-Amino-α,β-unsaturated ketone | Proline | DMSO | 85 | 88:12 | N/A |
| 3 | Tethered amine and enone | Cinchona alkaloid derivative | CH₂Cl₂ | 95 | >99:1 | [5] |
Note: The data presented are representative examples and may not be directly comparable due to variations in specific substrates and reaction conditions.
Multicomponent Reactions (MCRs): Convergent and Efficient Pyrrolidine Synthesis
Multicomponent reactions offer a highly efficient and step-economical approach to the synthesis of complex, polysubstituted pyrrolidines. By combining three or more starting materials in a single pot, MCRs can rapidly generate molecular diversity with excellent control over stereochemistry.
Mechanism and Diastereoselectivity
The diastereoselectivity in MCRs leading to pyrrolidines is often a result of a cascade of stereocontrolled bond-forming events. The specific mechanism and factors influencing stereoselectivity are highly dependent on the particular MCR. A common strategy involves the in-situ generation of a reactive intermediate, such as an azomethine ylide or an iminium ion, which then undergoes a diastereoselective cycloaddition or nucleophilic addition.
Example: Asymmetric Multicomponent Synthesis of Substituted Pyrrolidines
A notable example involves the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent in the presence of a Lewis acid. This reaction proceeds through a cascade of events, including the formation of an oxocarbenium ion and a subsequent intramolecular rearrangement, to afford highly substituted pyrrolidines as a single diastereomer.
Experimental Protocol: Asymmetric Multicomponent Pyrrolidine Synthesis
Materials:
-
Optically active phenyldihydrofuran
-
N-tosyl imino ester
-
Allyltrimethylsilane
-
Titanium tetrachloride (TiCl₄) (1 M solution in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of optically active phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in CH₂Cl₂ at -78 °C, add TiCl₄ (1.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add allyltrimethylsilane (3.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Performance Data: Asymmetric Multicomponent Reaction
| Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Highly substituted pyrrolidine | 72 | Single diastereomer | N/A |
Note: This specific example demonstrates the power of MCRs to achieve excellent diastereoselectivity.
Conclusion and Future Outlook
The diastereoselective synthesis of pyrrolidines remains a vibrant area of research, driven by the continued importance of this heterocyclic motif in drug discovery and development. [3+2] cycloadditions, intramolecular aza-Michael additions, and multicomponent reactions each offer distinct advantages and are powerful tools in the synthetic chemist's arsenal.
-
[3+2] Cycloadditions provide a highly convergent and atom-economical route to complex pyrrolidines, with excellent stereocontrol achievable through the use of chiral auxiliaries and catalysts.
-
Intramolecular Aza-Michael Additions are a reliable method for the synthesis of specific substitution patterns, with diastereoselectivity often governed by substrate control and organocatalysis.
-
Multicomponent Reactions excel in the rapid generation of molecular complexity from simple starting materials, often with exceptional levels of stereocontrol in a single operation.
The choice of method will ultimately depend on the specific synthetic target and the desired level of efficiency and stereochemical purity. Future developments in this field will likely focus on the discovery of new catalytic systems with broader substrate scope and even higher levels of stereocontrol, as well as the development of novel reaction cascades that further enhance the efficiency of pyrrolidine synthesis.
References
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). IntechOpen. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Catalysis. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]
-
Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. (2023). Organic Letters. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). ResearchGate. [Link]
-
A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. (2014). Organic Letters. [Link]
Sources
A Senior Application Scientist's Guide to LC-MS/MS Analysis of Chiral Carboxylic Acids: Aminopyrrolidine Derivatization vs. Direct Enantioseparation
For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral carboxylic acids is a critical yet often challenging task. The inherent properties of these molecules—specifically their polarity and often poor ionization efficiency in mass spectrometry—necessitate sophisticated analytical strategies. This guide provides an in-depth comparison of two prominent LC-MS/MS methodologies: the indirect approach using aminopyrrolidine-based chiral derivatization and the direct analysis on chiral stationary phases.
The Challenge with Chiral Carboxylic Acids
Chiral carboxylic acids are ubiquitous in pharmaceutical and biological domains. The stereochemistry of these molecules can profoundly influence their pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the stereoselective analysis of chiral drugs. However, their analysis by LC-MS/MS is hampered by several factors:
-
Poor Retention: The polar nature of the carboxylic acid group leads to poor retention on commonly used reversed-phase columns.
-
Low Ionization Efficiency: Carboxylic acids are often analyzed in negative ion mode, which can suffer from higher background noise and lower sensitivity compared to positive ion mode.
-
Lack of Chromophores/Fluorophores: Many carboxylic acids lack the structural moieties required for sensitive UV or fluorescence detection.
-
Enantiomeric Equivalence: Enantiomers possess identical physicochemical properties, making their separation on achiral stationary phases impossible without derivatization.
To overcome these hurdles, two primary strategies have emerged: converting the enantiomers into diastereomers that can be separated on a standard achiral column, or employing a chiral stationary phase (CSP) that can directly differentiate between the enantiomers.
Indirect Enantioseparation: The Power of Aminopyrrolidine Derivatization
The derivatization of a racemic mixture of a chiral analyte with a single, enantiomerically pure chiral derivatizing agent (CDA) forms a pair of diastereomers. These diastereomers have distinct physical and chemical properties, allowing for their separation on conventional achiral columns.[1]
Aminopyrrolidine-based reagents have gained prominence as effective CDAs for chiral carboxylic acids in LC-MS/MS analysis. These reagents are designed to not only facilitate chiral separation but also to significantly enhance the sensitivity of the analysis.
Featured Reagent: (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP)
A notable example of an aminopyrrolidine-based CDA is (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP). This reagent offers several advantages for the analysis of chiral carboxylic acids.[2]
-
Enhanced MS Sensitivity: The 1-DAPAP derivatives incorporate a dimethylaminophenyl group, which is readily protonated, leading to a strong signal in positive-ion electrospray ionization (ESI-MS). This can result in a significant increase in detection sensitivity, with reports of 10- to 1100-fold improvements over the underivatized carboxylic acids.[2]
-
Effective Chiral Resolution: The diastereomers formed from the reaction of chiral carboxylic acids with 1-DAPAP exhibit sufficient stereochemical differences to be resolved on standard C18 columns, with reported resolution values (Rs) ranging from 1.2 to 4.3 for various carboxylic acids.[2]
-
Rapid and Mild Reaction Conditions: The derivatization reaction with 1-DAPAP is fast, typically completed within 5 minutes at room temperature, and proceeds with negligible epimerization (racemization).[2]
The Chemistry of Derivatization
The derivatization of a chiral carboxylic acid with an aminopyrrolidine reagent like 1-DAPAP involves the formation of an amide bond. This reaction is typically facilitated by a coupling agent.
Caption: Derivatization of chiral carboxylic acid enantiomers with an aminopyrrolidine CDA.
Experimental Workflow: Aminopyrrolidine Derivatization
The following is a generalized workflow for the derivatization of chiral carboxylic acids with an aminopyrrolidine-based reagent, followed by LC-MS/MS analysis.
Caption: Workflow for chiral carboxylic acid analysis via aminopyrrolidine derivatization.
Detailed Protocol: Derivatization with 1-DAPAP
This protocol is adapted from the work of Ogawa et al. (2013).[2]
-
Reagent Preparation:
-
Prepare a 10 mM solution of the chiral carboxylic acid in a suitable solvent (e.g., acetonitrile).
-
Prepare a 10 mM solution of (S)-1-DAPAP in acetonitrile.
-
Prepare a 20 mM solution of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 10 µL of the carboxylic acid solution, 10 µL of the 1-DAPAP solution, and 10 µL of the DMT-MM solution.
-
Vortex the mixture and let it stand at room temperature for 5 minutes.
-
Add 70 µL of a quenching solution (e.g., 1% formic acid in water/acetonitrile) to stop the reaction.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the final solution onto an LC-MS/MS system.
-
LC Column: Standard C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).
-
MS Detection: Positive ion electrospray ionization (ESI+) with selected reaction monitoring (SRM) for the diastereomeric derivatives.
-
Direct Enantioseparation: The Chiral Stationary Phase Approach
The alternative to derivatization is the direct separation of enantiomers on a chiral stationary phase (CSP). CSPs create a chiral environment within the column, allowing for differential interactions with the enantiomers, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.[3] For the analysis of acidic compounds, specific mobile phase additives are often required to achieve good separation.
Featured CSP: Lux Cellulose-1
Lux Cellulose-1, which is cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, is a versatile CSP that has shown success in separating a variety of chiral compounds, including acidic analytes.
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
The exact mechanism of chiral recognition on polysaccharide-based CSPs is complex and not fully elucidated. However, it is believed to involve a combination of interactions, including:[4]
-
Hydrogen bonding: Interactions between the polar groups of the analyte and the carbamate groups of the CSP.
-
π-π interactions: Interactions between aromatic rings of the analyte and the phenyl groups of the CSP.
-
Dipole-dipole interactions: Electrostatic interactions between polar functional groups.
-
Steric hindrance: The inclusion of the analyte into the chiral grooves of the polysaccharide structure.
The combination of these interactions leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, with different stabilites, resulting in different retention times.
Experimental Workflow: Direct Chiral Separation
Caption: Workflow for chiral carboxylic acid analysis via direct separation on a CSP.
Detailed Protocol: Direct Analysis on Lux Cellulose-1
This protocol is a general guideline for the analysis of chiral carboxylic acids on a polysaccharide-based CSP.
-
Sample Preparation:
-
Dissolve the chiral carboxylic acid sample in a solvent compatible with the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
LC-MS/MS Analysis:
-
LC Column: Lux Cellulose-1 (or a similar polysaccharide-based CSP).
-
Mobile Phase: Reversed-phase conditions are often preferred for LC-MS compatibility. A typical mobile phase would consist of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component containing an acidic additive (e.g., 0.1% formic acid or acetic acid) to ensure the carboxylic acid is in its neutral form for optimal interaction with the CSP.
-
MS Detection: Negative ion electrospray ionization (ESI-) is typically used for the detection of underivatized carboxylic acids.
-
Comparative Analysis: Aminopyrrolidine Derivatization vs. Direct Chiral Separation
| Feature | Aminopyrrolidine Derivatization | Direct Chiral Separation on CSP |
| Principle | Conversion of enantiomers to diastereomers, separation on an achiral column. | Direct differential interaction of enantiomers with a chiral stationary phase. |
| Sensitivity | Significantly enhanced due to the incorporation of a highly ionizable group (e.g., tertiary amine) allowing for positive ion mode detection.[2] | Generally lower as it relies on the intrinsic ionizability of the carboxylic acid, typically in the less sensitive negative ion mode. |
| Method Development | Can be more involved due to the need to optimize the derivatization reaction. However, the subsequent chromatography on a standard C18 column is often straightforward. | Can be complex, requiring screening of different CSPs and mobile phases to achieve separation. |
| Cost | Uses less expensive, standard achiral columns. The cost of the derivatization reagent is a factor. | Chiral columns are significantly more expensive than their achiral counterparts. |
| Risk of Racemization | A potential risk during the derivatization step, although modern reagents and conditions are designed to minimize this.[2] | No risk of racemization as the enantiomers are not chemically modified. |
| Sample Throughput | The derivatization step adds to the overall sample preparation time. | Higher throughput for the analytical step itself, but method development can be time-consuming. |
| Robustness | Derivatization reactions can be susceptible to matrix effects. The use of standard, robust C18 columns is an advantage. | Chiral columns can be less robust and have a shorter lifetime compared to achiral columns. |
Conclusion and Recommendations
The choice between aminopyrrolidine derivatization and direct chiral separation on a CSP for the LC-MS/MS analysis of chiral carboxylic acids depends on the specific requirements of the assay.
Aminopyrrolidine derivatization is the method of choice when:
-
High sensitivity is paramount: The ability to switch to positive ion mode and the inherent signal enhancement from the derivatization tag make this approach ideal for trace-level analysis in complex matrices like biological fluids.
-
Cost is a major consideration: The use of standard, less expensive achiral columns can offer significant cost savings.
-
A robust and transferable method is needed: Once the derivatization is optimized, the chromatographic method on a C18 column is typically very robust and easily transferable between laboratories.
Direct chiral separation on a CSP is preferred when:
-
Simplicity and speed of the analytical run are critical: This approach avoids the extra step of derivatization.
-
There is a concern about potential racemization during derivatization: Direct analysis eliminates this risk.
-
A wide range of chiral compounds needs to be screened: Screening different CSPs may be more efficient than developing a new derivatization protocol for each class of compounds.
References
-
Ogawa, S., Tadokoro, H., Sato, M., Hanawa, T., & Higashi, T. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B, 940, 7-14. [Link]
-
Novotná, K., & Sýkora, D. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. Retrieved from [Link]
-
Ogawa, S., Tadokoro, H., Sato, M., Hanawa, T., & Higashi, T. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2014). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. Retrieved from [Link]
-
Ma, S., Shen, S., Lee, H., Eriksson, M., Zeng, X., Xu, J., Fandrick, K., Yee, N., Senanayake, C., & Grinberg, N. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. PubMed. Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. Retrieved from [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Phenomenex. Retrieved from [Link]
-
Yadav, K. K., Singh, A., Kumar, M., Zore, Y., & Srinivas, M. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Juniper Publishers. Retrieved from [Link]
-
Novotná, K., & Sýkora, D. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
A Senior Application Scientist's Guide to Structural Analogues of 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, three-dimensional nature allows for a nuanced exploration of pharmacophore space, a critical aspect in designing potent and selective drug candidates. This guide delves into the structural analogues of a key building block, 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, providing a comparative analysis of their synthetic accessibility and potential biological significance, supported by experimental data and detailed protocols.
Our core molecule, 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate, is a trifunctional scaffold, offering points for diversification at the N1-position (protected with a tert-butoxycarbonyl group), the C3-amino group, and the C3-methyl ester. This versatility makes it an attractive starting point for the synthesis of compound libraries targeting a range of biological targets, from enzymes like Dipeptidyl Peptidase-4 (DPP-4) to G-protein coupled receptors such as the C-C chemokine receptor 2 (CCR2).[3][4]
The Central Scaffold: Synthesis and Properties
The synthesis of 3-amino-pyrrolidine derivatives is a well-trodden path in organic chemistry, often starting from readily available precursors.[5][6] A plausible synthetic route to our title compound, while not explicitly detailed in the surveyed literature, can be constructed from established methodologies. The following proposed synthesis illustrates a logical pathway for its preparation.
This multi-step synthesis begins with the commercially available N-Boc-3-pyrrolidinone and proceeds through a Strecker reaction to introduce the amino and cyano groups at the 3-position. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by esterification, would yield the target compound.
Comparative Analysis of Structural Analogues
The true utility of a scaffold lies in the ability to systematically modify its structure to fine-tune its biological activity, selectivity, and pharmacokinetic properties. In this section, we will explore key structural analogues of our parent compound, focusing on modifications at the N1-protecting group and bioisosteric replacement of the C3-substituents. We will use the C-C chemokine receptor 2 (CCR2) as a representative biological target for a data-driven comparison, as 3-aminopyrrolidine derivatives have shown significant promise as CCR2 antagonists.[4][7]
Variation of the N-Protecting Group: Boc vs. Cbz
The choice of the nitrogen protecting group is a critical consideration in multi-step synthesis, influencing both the stability of the intermediate and the conditions required for its removal. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most common choices for amine protection.
| Protecting Group | Structure | Deprotection Conditions | Key Considerations |
| Boc | t-Butyloxycarbonyl | Strong acids (TFA, HCl)[8] | Stable to a wide range of nucleophiles and bases. Deprotection is clean, yielding volatile byproducts. |
| Cbz | Benzyloxycarbonyl | Catalytic Hydrogenolysis (H₂, Pd/C)[9] | Sensitive to strong acids and bases. Deprotection is mild and orthogonal to many other protecting groups. |
The selection between Boc and Cbz often hinges on the presence of other functional groups within the molecule. For instance, if the final compound contains acid-labile moieties, the milder hydrogenolysis conditions for Cbz deprotection would be preferable. Conversely, if the molecule is sensitive to reduction, the acid-labile Boc group would be the superior choice.
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
